molecular formula C20H23N3O6S2 B2401863 ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 895451-53-3

ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2401863
M. Wt: 465.54
InChI Key: KQIHBWCPCYVMDP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carbamoyl group could participate in reactions involving the carbonyl group or the amine group. The tosylacetamido group could act as a good leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and related compounds have been synthesized and characterized in various studies. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of related compounds with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Structural Analyses and Applications

  • Detailed structural analyses through techniques like X-ray crystallography and DFT analyses have been conducted on compounds similar to ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. These studies provide insights into their molecular structure, which is fundamental for understanding their potential applications in various fields (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential in Cancer Research

  • Some derivatives of ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been explored for their cytotoxicity towards sensitive and multidrug-resistant leukemia cells, indicating potential applications in cancer research and treatment (Al-Trawneh et al., 2021).

Heterocyclic Chemistry

  • This compound and its variants are significant in the field of heterocyclic chemistry, particularly in the synthesis of complex structures like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, which are important for developing new pharmaceuticals and materials (Ahmed, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

ethyl 3-carbamoyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S2/c1-3-29-20(26)23-9-8-14-15(10-23)30-19(17(14)18(21)25)22-16(24)11-31(27,28)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIHBWCPCYVMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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